Bensulfuron

Overview

Description

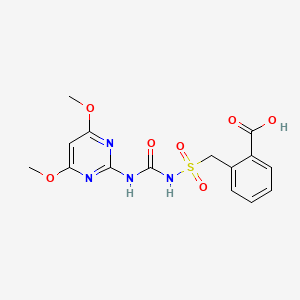

Bensulfuron, chemically known as 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]benzoic acid, is a widely used sulfonylurea herbicide. It is primarily employed for controlling broadleaf and cyperaceous weeds in paddy fields. This compound functions by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants and microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bensulfuron involves several key steps:

Preparation of 2-amino-4,6-dimethoxypyrimidine: This is achieved by reacting guanidine nitrate with diethyl malonate in ethanol and sodium ethoxide, followed by chlorination with phosphorus oxychloride and subsequent reaction with sodium methoxide.

Preparation of methyl 2-(chlorosulfonyl)benzoate: This involves the chlorination of methyl 2-methylbenzoate with thionyl chloride and subsequent reaction with sulfuryl chloride.

Formation of this compound: The final step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with methyl 2-(chlorosulfonyl)benzoate in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure the final product meets industry standards .

Types of Reactions:

Oxidation: this compound can be oxidized to form various metabolites, depending on the oxidizing agents used.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

Hydrolysis Products: 2-(4,6-dimethoxypyrimidin-2-ylcarbamoyl)benzoic acid and sulfonamide.

Oxidation Products: Various oxidized metabolites depending on the specific conditions.

Substitution Products: Substituted derivatives of this compound.

Scientific Research Applications

Agricultural Applications

-

Weed Control in Rice Cultivation

- Bensulfuron-methyl is predominantly used in paddy fields to manage sedge and broadleaf weeds. Its application helps maintain crop yield by reducing competition from unwanted plant species .

- Case Study : A study demonstrated that applying this compound-methyl significantly improved rice seedling development compared to untreated controls, showcasing its effectiveness in enhancing crop growth under weed pressure .

-

Impact on Soil Microbial Communities

- Research indicates that this compound-methyl can alter soil microbial biomass and nitrogen mineralization rates. High application rates have been shown to temporarily suppress microbial activity, which can impact soil health and fertility .

- Data Table : Effects of this compound-Methyl on Soil Microbial Biomass

Application Rate (µg g⁻¹) Microbial Biomass Carbon (C(mb)) Microbial Biomass Nitrogen (N(mb)) N-mineralization Rate 0.01 No significant change No significant change Control 0.1 Decreased significantly Decreased significantly Suppressed 1.0 Decreased significantly Decreased significantly Suppressed -

Development of Herbicide-Tolerant Varieties

- Genetic studies have identified specific proteins involved in the uptake of this compound-methyl, such as OsCNGC12 in rice. Gene editing techniques have been employed to create BSM-tolerant rice lines, enhancing the potential for sustainable weed management .

- Case Study : The creation of OsCNGC12 mutant rice demonstrated reduced uptake of this compound-methyl and improved calcium ion influx, contributing to non-target-site tolerance .

Environmental Impact Studies

- Effects on Non-Target Plants

- Microbial Biodegradation

- Impact on Soil Health

Mechanism of Action

Bensulfuron is part of the sulfonylurea herbicide family, which includes other compounds such as nicosulfuron, halosulfuron, and pyrazosulfuron . Compared to these compounds, this compound is unique in its specific activity against broadleaf and cyperaceous weeds in paddy fields . It also has a distinct chemical structure that allows for specific interactions with the ALS enzyme .

Comparison with Similar Compounds

Nicosulfuron: Used for controlling grasses and broadleaf weeds in maize.

Halosulfuron: Effective against nutsedge and other broadleaf weeds.

Pyrazosulfuron: Used in rice fields for controlling a wide range of weeds.

Bensulfuron stands out due to its specific application in paddy fields and its effectiveness against a unique spectrum of weeds .

Biological Activity

Bensulfuron methyl (BSM) is a sulfonylurea herbicide widely utilized in agriculture for its effectiveness in controlling various weeds. Understanding its biological activity is crucial for assessing its environmental impact, efficacy, and potential applications in integrated pest management. This article examines the biological activity of BSM, focusing on its degradation, effects on plant physiology, and interactions with pests and pathogens.

Degradation and Bioremediation

Recent studies have highlighted the capability of certain microorganisms to degrade BSM effectively. For instance, a strain of Proteus sp. (CD3) was isolated from barnyard grass and demonstrated the ability to degrade over 98% of BSM within seven days under optimal conditions (20–40°C, pH 6–8) with an initial concentration of 12.5–200 mg L . The degradation pathway involved extracellular enzymes, suggesting potential for bioremediation in BSM-contaminated environments.

Table 1: Optimal Conditions for BSM Degradation by Proteus sp. CD3

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–40°C |

| pH | 6–8 |

| Initial Concentration | 12.5–200 mg L |

Effects on Plant Physiology

BSM treatment has been shown to influence plant hormone levels significantly. In a study involving tobacco plants, BSM application increased levels of jasmonic acid (JA) and salicylic acid (SA), which are crucial for plant defense mechanisms . These hormonal changes correlated with the expression of genes involved in the JA and SA signaling pathways, such as NtWIPK, NtPR1a, and NtPAL. Notably, while BSM initially suppressed some defense-related genes post virus inoculation, their expression increased over time, indicating a delayed immune response.

Table 2: Hormonal Changes Induced by BSM Treatment

| Hormone | Effect |

|---|---|

| Jasmonic Acid (JA) | Increased |

| Salicylic Acid (SA) | Increased |

Interaction with Pests and Pathogens

BSM's influence extends to pest management as well. Research indicated that while BSM treatment did not significantly affect the longevity or fecundity of whiteflies and aphids feeding on treated plants, it did alter the plants' susceptibility to viral infections . Specifically, tobacco mosaic virus (TMV)-infected plants showed an increase in viral titer after 20 days on BSM-treated soil compared to controls, suggesting that while BSM may enhance some plant defenses initially, it could also lead to increased vulnerability over time.

Case Study: Impact of BSM on TMV Infection

- Initial Findings : Reduced virus-induced lesions in early infection stages.

- Long-term Effects : Viral titer increased over 40-fold after 20 days in BSM-treated plants.

Comparative Metabolism Studies

Comparative studies on the metabolism of BSM reveal similarities between humans and rats regarding metabolic pathways, which is essential for understanding its safety profile . This information can guide regulatory assessments and risk evaluations related to human exposure.

Properties

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O7S/c1-25-11-7-12(26-2)17-14(16-11)18-15(22)19-27(23,24)8-9-5-3-4-6-10(9)13(20)21/h3-7H,8H2,1-2H3,(H,20,21)(H2,16,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWBRCCBKOWDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074949 | |

| Record name | Bensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99283-01-9 | |

| Record name | Bensulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G14TM383F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Bensulfuron-methyl?

A: this compound-methyl operates as an Acetolactate Synthase (ALS) inhibitor. [, ] This enzyme plays a critical role in synthesizing branched-chain amino acids like valine, leucine, and isoleucine, which are essential for plant growth and development. []

Q2: How does inhibition of ALS lead to herbicidal activity in plants?

A: By blocking ALS, this compound-methyl effectively halts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible plants. [, , , ] This disruption ultimately results in plant death, making it an effective herbicide.

Q3: Are there differences in this compound-methyl susceptibility among rice cultivars?

A: Yes, research has shown varying levels of susceptibility to this compound-methyl between rice cultivars. This difference is attributed to the differing abilities of rice cultivars to metabolize and detoxify the herbicide. [, ] For instance, the rice cultivar 'Sangpung' exhibits greater susceptibility compared to 'Samgang' due to variations in their inactivation metabolic capacities. []

Q4: How does this compound-methyl affect the soil environment?

A: While this compound-methyl effectively controls weeds, it can also influence soil ecosystems. Studies have shown that its application can initially decrease the activity of soil enzymes such as dehydrogenase, phosphatase, and urease. [, , , ] This effect is often followed by a recovery period where enzyme activities gradually return to their original levels. [, ] Furthermore, this compound-methyl can affect microbial populations in the soil, particularly bacteria and fungi, with the extent of impact depending on the concentration and duration of exposure. [, , ]

Q5: Can the application of this compound-methyl impact the nutrient availability in the soil?

A: Yes, this compound-methyl application has been linked to changes in soil nutrient availability. Research suggests that it can decrease the availability of nitrogen (N) and potassium (K). [] In cases where higher doses of this compound-methyl are used, the availability of phosphorus (P) in the soil can also be negatively affected. []

Q6: What is the molecular formula and weight of this compound-methyl?

A6: this compound-methyl is represented by the molecular formula C16H18N4O7S and has a molecular weight of 410.4 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound-methyl?

A: Several spectroscopic techniques are employed for characterizing this compound-methyl, including Fourier Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , ] FTIR helps analyze the functional groups present in the molecule, particularly the carbonyl and sulfonyl groups, which are crucial for its interaction with soil minerals like goethite. [] HPLC is used for the separation, identification, and quantification of this compound-methyl and its metabolites in various matrices such as soil, water, and plant tissues. [] NMR, on the other hand, provides detailed information about the structure and dynamics of the molecule, helping researchers understand its interactions with other molecules. []

Q8: How stable is this compound-methyl in different environmental conditions?

A: The stability of this compound-methyl is influenced by environmental factors like temperature, pH, and soil type. [, , , ] Studies indicate that its degradation is faster at higher temperatures and in acidic soils. [, , ] Additionally, the presence of specific microorganisms in the soil can accelerate its degradation. [, , ]

Q9: Can repeated applications of this compound-methyl lead to enhanced degradation in soil?

A: Yes, repeated applications of this compound-methyl can lead to its enhanced degradation in paddy soils. This phenomenon, termed "enhanced biodegradation," is attributed to the adaptation of soil bacteria that can utilize this compound-methyl as a carbon and energy source. [] These bacteria become more efficient at degrading the herbicide with each exposure, leading to a faster decline in its concentration in the soil. This accelerated degradation can impact its long-term effectiveness in fields with a history of this compound-methyl application.

Q10: How does the presence of other herbicides affect the activity of this compound-methyl?

A: this compound-methyl can interact with other herbicides, resulting in either synergistic or antagonistic effects. For example, it exhibits an antagonistic interaction with Quinclorac, meaning their combined effect is less than the sum of their individual effects. [] This antagonistic interaction is particularly notable in the growth of rice plants, where the combined application of the two herbicides leads to reduced phytotoxicity compared to using this compound-methyl alone. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.